![molecular formula C12H9N3 B3145719 3-(6-Aminopyridin-3-yl)benzonitrile CAS No. 579475-51-7](/img/structure/B3145719.png)
3-(6-Aminopyridin-3-yl)benzonitrile
Overview
Description
3-(6-Aminopyridin-3-yl)benzonitrile, also known as 3-APB, is a chemical compound that has gained significant interest in scientific research due to its diverse range of applications. This compound is a potent modulator of intracellular calcium signaling and has been shown to have potential therapeutic effects in various diseases.
Scientific Research Applications
Supramolecular Chemistry
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized and characterized, demonstrating the potential of 3-(6-Aminopyridin-3-yl)benzonitrile in forming self-complementary amino-pyrimidine N–H···N/N···H–N synthon and adjacent molecule connections via aminopyridine-benzimidazole N–H···N hydrogen bonds in solid-state structures (C. Aakeröy, N. Schultheiss, J. Desper, C. Moore, 2007).
Liquid Crystalline Behavior and Photophysical Properties
A study on new luminescent benzonitriles containing three ring systems, including methoxy pyridine, benzonitrile, and alkoxy benzene, revealed their potential as mesogens with liquid crystalline behavior. Compounds with this structure exhibited nematic and orthorhombic columnar phases, indicating the potential use of 3-(6-Aminopyridin-3-yl)benzonitrile in developing materials with specific liquid crystalline properties (T. N. Ahipa, Vijith Kumar, D. S. S. Rao, S. K. Prasad, A. V. Adhikari, 2014).
Anti-inflammatory and Antinociceptive Activities
Compounds containing a 2-aminopyrimidine moiety, closely related to 3-(6-Aminopyridin-3-yl)benzonitrile, were synthesized as ligands of the histamine H4 receptor. These compounds were found potent in vitro, active as anti-inflammatory agents in animal models, and had antinociceptive activity in pain models, suggesting potential medical applications of related compounds (R. Altenbach et al., 2008).
Potential in Nonlinear Optical Material
An in situ hydrothermal reaction involving 3-(6-Aminopyridin-3-yl)benzonitrile demonstrated the formation of compounds with strong second harmonic generation (SHG) responses and fluorescent emissions. This indicates the potential application of such compounds in developing electrochemiluminescent devices and nonlinear optical materials (Qiong Ye et al., 2005).
Corrosion Inhibition
Research on benzonitrile derivatives, including structures similar to 3-(6-Aminopyridin-3-yl)benzonitrile, indicated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications in industrial corrosion prevention (A. Chaouiki et al., 2018).
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-2-1-3-10(6-9)11-4-5-12(14)15-8-11/h1-6,8H,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTXBIIMOGXSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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